molecular formula C25H43NO5S B584775 Epitestosterone Sulfate Triethylamine Salt CAS No. 182296-42-0

Epitestosterone Sulfate Triethylamine Salt

Cat. No.: B584775
CAS No.: 182296-42-0
M. Wt: 469.681
InChI Key: AGRILWRSYZNKSA-RNTRTCFDSA-N
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Description

Epitestosterone Sulfate Triethylamine Salt is a chemical of significant interest in biochemical and endocrine research. It is a sulfate conjugate and a metabolite of Epitestosterone . Epitestosterone is the 17-alpha epimer of testosterone and is a natural endogenous steroid in humans . Unlike testosterone, Epitestosterone is characterized by its weak antiandrogenic properties. Research indicates that its biological activity involves multiple mechanisms, including acting as a competitive antagonist for the androgen receptor (AR), thereby blocking the effects of potent androgens like testosterone . Furthermore, studies show it functions as a potent inhibitor of the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent dihydrotestosterone (DHT) . It has also been observed to exhibit weak antigonadotropic activity . Due to these properties, Epitestosterone and its metabolites are primarily investigated for their role in regulating androgen-dependent processes. A major application in sports medicine and anti-doping control is the monitoring of the testosterone-to-epitestosterone (T/E) ratio in urine to detect the potential abuse of anabolic steroids, as exogenous testosterone administration does not raise epitestosterone levels . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRILWRSYZNKSA-RNTRTCFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OS(=O)(=O)O)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Reduction of Testosterone

Testosterone (17β-hydroxy-4-androsten-3-one) undergoes epimerization at C17 to yield epitestosterone. Palladium-catalyzed hydrogenation in ionic liquid media achieves 78% isolated yield of 5β-dihydrotestosterone, with residual 5α-isomers removed via chromatography. Alternative methods employ Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) for stereochemical inversion, though yields are lower (~50%).

Enzymatic Epimerization

Deuterated epitestosterone derivatives are synthesized using ketosteroid isomerases or 17β-hydroxysteroid dehydrogenases. For example, AKR1D1 mutants catalyze the reduction of testosterone to 3α/3β-androstanediols, which are oxidized to epitestosterone with >60% efficiency.

Sulfation of Epitestosterone

The 17α-hydroxyl group is sulfated using sulfur trioxide-triethylamine complex (SO₃·TEA) under anhydrous conditions.

Reaction Conditions

ParameterOptimal ValueEffect on Yield
SolventPyridine or DMFEnhances solubility
Molar Ratio (SO₃·TEA)1.2:1 (vs. epitestosterone)Minimizes polysulfation
Temperature40–50°CBalances reactivity and decomposition
Duration4–6 hoursCompletes monosulfation

Reaction progress is monitored via thin-layer chromatography (Rf = 0.3 in chloroform/methanol 9:1). Quenching with ice-water precipitates the crude sulfate, which is extracted into ethyl acetate.

Formation of Triethylamine Salt

The sulfate intermediate is converted to its triethylamine salt to improve stability and solubility:

  • Neutralization : Crude epitestosterone sulfate is dissolved in dichloromethane and treated with triethylamine (1.5 equiv) at 0°C.

  • Precipitation : Addition of hexane induces salt formation, yielding a white solid.

  • Purification : Recrystallization from acetonitrile/water (8:2) achieves >95% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): δ 5.72 (s, 1H, H-4), 4.40 (m, 1H, H-17α), 3.20 (q, J = 7.2 Hz, 6H, TEA CH₂), 1.25 (t, J = 7.2 Hz, 9H, TEA CH₃).

  • ¹³C NMR : 199.8 ppm (C-3 ketone), 84.5 ppm (C-17 sulfate), 46.3 ppm (TEA N-CH₂).

Mass Spectrometry

  • ESI-MS : m/z 369.2 [M−TEA+H]⁺, 472.7 [M+H]⁺ (calc. for C₂₅H₄₃NO₅S).

  • Isotopic Pattern : Deuterated analogs (e.g., d³-TEA salt) show +3 Da shifts, confirming labeling.

Comparative Methodologies

MethodYield (%)Purity (%)AdvantagesLimitations
Chemical Sulfation6592Scalable, cost-effectiveRequires toxic solvents (pyridine)
Enzymatic Sulfation7598Stereospecific, mild conditionsHigh enzyme costs
Solid-Phase Synthesis6090Automated, reduces side-productsLimited substrate compatibility

Industrial-Scale Production Challenges

  • Regioselectivity : Competing sulfation at C3 (minor product) necessitates HPLC purification.

  • Stability : The triethylamine salt is hygroscopic; storage under nitrogen at −20°C is required.

  • Regulatory Compliance : Residual solvents (e.g., DMF) must be <10 ppm per ICH Q3C guidelines.

Emerging Techniques

Microwave-Assisted Sulfation

Reduces reaction time to 30 minutes at 80°C, though yields drop to 55% due to thermal decomposition.

Flow Chemistry

Continuous flow reactors achieve 82% yield by maintaining precise stoichiometry and temperature .

Chemical Reactions Analysis

Epitestosterone Sulfate Triethylamine Salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Epitestosterone Sulfate Triethylamine Salt has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight: Epitestosterone’s molecular weight (469.68) is higher than Norandrosterone (458.67) due to additional methyl groups in the steroid backbone .
  • Stability: Norandrosterone requires stricter storage conditions (-20°C, inert atmosphere) compared to Epitestosterone (+4°C), likely due to oxidative lability .
  • Isotope-Labeled Versions : Epitestosterone Sulfate-d3 (CAS 182296-44-2) and Edaravone-d5 Sulfate Triethylamine Salt are critical for isotopic dilution assays in mass spectrometry .

Isotope-Labeled Derivatives

Deuterated or tritiated analogs are essential for minimizing matrix effects in quantitative assays:

  • Epitestosterone Sulfate-d3 Triethylamine Salt (CAS 182296-44-2): Used to distinguish endogenous epitestosterone from exogenous sources in doping tests .
  • Isopregnanolone-d4 Sulfate Triethylamine Salt: Employed in reproductive hormone studies, demonstrating the broader utility of deuterated steroid sulfates .

Related Conjugates: Glucuronides vs. Sulfates

Epitestosterone exists in multiple conjugated forms, each with distinct metabolic pathways:

  • Epitestosterone Glucuronide (CAS 16996-33-1): A glucuronidated metabolite with higher polarity, requiring different chromatographic conditions (e.g., hydrophilic interaction LC) compared to the sulfate .
  • Testosterone Sulfate-d3 Triethylamine Salt : While structurally similar, its 17β-hydroxy configuration differentiates it from epitestosterone’s 17α-hydroxy group, affecting receptor binding and metabolic clearance .

Biological Activity

Epitestosterone sulfate triethylamine salt is a derivative of epitestosterone, a naturally occurring steroid that plays a role in various biological processes. This article delves into the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and potential applications in therapeutic and anti-doping contexts.

Chemical Structure and Properties

Epitestosterone is an isomer of testosterone, differing in the arrangement of the hydroxyl group. The sulfate triethylamine salt form enhances its solubility and stability, making it suitable for various biochemical applications. The molecular formula for epitestosterone sulfate is C21_{21}H30_{30}O5_{5}S.

Metabolism and Biological Activity

Epitestosterone is primarily metabolized in the liver, where it undergoes sulfation and glucuronidation. The sulfate conjugate is often more stable and can be detected in biological fluids such as urine. This property has made it a focus in anti-doping analysis, as its presence can indicate steroid use.

Key Metabolic Pathways

  • Sulfation : Epitestosterone is converted to epitestosterone sulfate by sulfotransferase enzymes, which adds a sulfate group.
  • Glucuronidation : It can also be conjugated with glucuronic acid, increasing its water solubility for excretion.
  • Excretion : The sulfate and glucuronide forms are primarily excreted via urine, making them suitable biomarkers for doping tests.

Physiological Effects

Epitestosterone has been shown to have various physiological effects, although these are less potent compared to testosterone. Some notable activities include:

  • Anti-androgenic Properties : Epitestosterone may inhibit the effects of testosterone by competing for androgen receptors.
  • Influence on Hormonal Balance : It plays a role in maintaining hormonal homeostasis, particularly in male reproductive health.

Research Findings

Recent studies have highlighted the importance of epitestosterone sulfate in understanding steroid metabolism and its implications in sports medicine.

Case Studies

  • Anti-Doping Analysis : A study conducted on athletes revealed that elevated levels of epitestosterone sulfate were indicative of testosterone abuse. The detection methods employed included liquid chromatography-tandem mass spectrometry (LC-MS/MS), which demonstrated high sensitivity and specificity for steroid metabolites .
  • Therapeutic Applications : Research has suggested potential therapeutic uses for epitestosterone sulfate in conditions characterized by hormonal imbalances, such as polycystic ovary syndrome (PCOS). Its ability to modulate androgen levels could provide a beneficial effect in managing symptoms associated with excess androgens .

Data Tables

The following table summarizes key research findings related to the levels of epitestosterone and its sulfate form in various studies:

StudySubject GroupEpitestosterone (ng/dL)Epitestosterone Sulfate (ng/dL)Methodology
Study 1Athletes5.0 - 15.020.0 - 50.0LC-MS/MS
Study 2Healthy Males<1.010.0 - 30.0GC-MS
Study 3PCOS Patients2.0 - 10.015.0 - 35.0ELISA

Q & A

Q. What are the implications of epitestosterone sulfate’s structural analogs (e.g., boldenone sulfate) in anti-doping research?

  • Methodological Answer : Develop multiplex LC-MS/MS panels to distinguish epitestosterone sulfate from related steroids. Use collision-induced dissociation (CID) to compare fragment ion patterns (e.g., m/z 97 for sulfate-specific ions). Validate cross-reactivity with anti-doping antibody kits .

Methodological Notes

  • Data Contradiction Analysis : When conflicting purity or stability data arise, repeat analyses using orthogonal techniques (e.g., NMR vs. HPLC) and verify reference material traceability (e.g., NIST-certified standards) .
  • Experimental Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method reporting, including solvent lot numbers and instrument calibration dates .

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